Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate
Description
Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate is a benzoate ester derivative featuring an amino group substituted with a 2-hydroxy-3-methoxybenzyl moiety. This compound serves as a key intermediate in synthesizing heterocyclic frameworks, such as benzooxazines, via reactions like the Vilsmeier–Haack cyclization . Its structure is characterized by intramolecular hydrogen bonding between the hydroxyl and amino groups, influencing its crystallinity and supramolecular assembly . The compound’s synthetic versatility and biological relevance, including antimicrobial activity of its derivatives, make it a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-22-17(20)12-7-9-14(10-8-12)18-11-13-5-4-6-15(21-2)16(13)19/h4-10,18-19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLDMPJWTKQAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-hydroxy-3-methoxybenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antitumor Activity
Research indicates that derivatives of Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate exhibit significant antitumor properties. For instance, studies have synthesized Schiff base ligands related to this compound, demonstrating their effectiveness against various cancer cell lines. These ligands have shown potential in inhibiting tumor growth through mechanisms that involve apoptosis and cell cycle arrest .
1.2 Inhibition of Lipoxygenase Enzymes
This compound has been identified as a potent inhibitor of the 12-lipoxygenase enzyme, which plays a crucial role in inflammatory processes and cancer metastasis. Inhibitors targeting this enzyme can potentially mitigate conditions such as diabetes and skin diseases by regulating inflammatory responses and platelet function .
1.3 Radiopharmaceutical Development
The compound has been utilized in the development of radiopharmaceuticals for imaging purposes. For example, a radiolabeled variant has been characterized for its application in liver and spleen imaging, showcasing its potential utility in diagnostic medicine .
Material Science Applications
2.1 Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the modification of this compound through metal complexation to enhance its properties as a precursor for organic light-emitting diodes (OLEDs). The complexation with metals such as platinum and rhodium has been shown to significantly improve charge transport and luminescence properties, making it a promising candidate for advanced electronic applications .
Data Tables
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in PubMed, researchers synthesized a series of Schiff base ligands derived from this compound. The compounds were tested against several cancer cell lines, revealing significant cytotoxic effects, particularly in breast and colon cancer models. The study emphasized the structure-activity relationship that could guide further optimization of these ligands for therapeutic use .
Case Study 2: Radiolabeling for Imaging
Another investigation focused on the radiolabeling of a derivative of this compound with technetium-99m. This study demonstrated the compound's efficacy in imaging liver functionality, providing insights into its potential as a non-invasive diagnostic tool in nuclear medicine .
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The Cambridge Structural Database (CSD) identifies two closely related analogs:
- Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (I): Lacks the 3-methoxy group, resulting in reduced steric hindrance and altered hydrogen-bonding patterns compared to the target compound .
- Ethyl 4-[(3,5-Di-tert-Butyl-2-Hydroxybenzyl)Amino]Benzoate (II): Incorporates bulky tert-butyl groups, which enhance lipophilicity and disrupt planar molecular packing due to steric effects .
Impact of Substituents :
- Bulky substituents in Compound II reduce crystallinity but improve solubility in non-polar solvents .
Reactivity Comparison :
Physicochemical Properties
Key Observations :
Biological Activity
Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate, a compound with significant biological activity, has garnered attention in recent years for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, enzyme interactions, and implications in various diseases.
Chemical Structure and Properties
This compound features a complex structure that includes a benzoate moiety, an amino group, and hydroxyl and methoxy substituents. These functional groups contribute to its reactivity and biological interactions.
Structural Formula
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Notably, it has been shown to inhibit lipoxygenases (LOXs), particularly the platelet-type 12-lipoxygenase (12-LOX), which plays a crucial role in inflammatory processes and various diseases.
Enzyme Inhibition
Diabetes and Inflammation
Research has highlighted the role of 12-LOX in metabolic disorders. In models of diabetes, inhibition of this enzyme by this compound has been associated with:
- Decreased insulin secretion.
- Reduced pancreatic cell death.
- Amelioration of inflammatory responses .
Cancer Research
The compound's ability to modulate inflammatory pathways suggests potential applications in cancer therapy. By inhibiting enzymes involved in inflammation, it may reduce tumor growth and metastasis .
Case Study 1: Inhibition of Lipoxygenase Activity
In a study involving diabetic mice, administration of this compound resulted in significant reductions in inflammatory markers and improvements in metabolic parameters compared to control groups .
Case Study 2: Selective Cytotoxicity Against Cancer Cells
In vitro assays demonstrated that derivatives of the compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapies with fewer side effects .
Comparative Analysis with Similar Compounds
| Compound Name | Lipoxygenase Inhibition | Selectivity | Potential Applications |
|---|---|---|---|
| This compound | High (nM potency) | Excellent | Diabetes, Cancer |
| N-hydroxy-4-[(2-hydroxybenzyl)amino]benzamide | Moderate | Moderate | Antimicrobial |
| N-hydroxy-4-(phenoxypropyl)aminobenzoate | Low | Low | General anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination between ethyl 4-aminobenzoate and 2-hydroxy-3-methoxybenzaldehyde. For example, Saoud et al. (2020) used the Vilsmeier–Haack reagent to derivatize the compound into heterocyclic analogs at 90°C for 3 hours, achieving yields >70% . Optimization of pH (e.g., maintaining pH 6–7 during sodium borohydride reduction) and solvent polarity (ethanol/water mixtures) is critical for minimizing side products.
- Characterization : Confirmation of structure requires -NMR (e.g., aromatic protons at δ 6.8–7.4 ppm), IR (amide C=O stretch ~1680 cm), and mass spectrometry (molecular ion peak at m/z 315.3) .
Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?
- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves impurities, while thin-layer chromatography (TLC) in hexane/EtOH (1:1) monitors reaction progress .
- Spectroscopy : -NMR confirms ester carbonyl (~165 ppm) and aromatic carbons. X-ray crystallography (using SHELXL for refinement) validates bond lengths (e.g., C–O ester: 1.33–1.37 Å) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
- Case Study : Derivatives like 4-(2-chloro-8-methoxy-2H-benzo[e][1,3]oxazin-3-yl)benzoate showed variable antimicrobial activity (MICs: 2–64 µg/mL). Discrepancies arise from assay conditions (e.g., bacterial strain variability) or compound stability in media. Triplicate testing with positive controls (e.g., ciprofloxacin) and LC-MS stability profiling are advised .
- Statistical Analysis : Use ANOVA to compare batch-to-batch variability in bioactivity, ensuring p < 0.05 for significance .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina) against bacterial dihydrofolate reductase (PDB: 1DHF) identifies key interactions: hydrogen bonds between the methoxy group and Thr121 (binding energy: −8.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability, with RMSD < 2 Å indicating stable ligand-protein complexes .
Q. How do crystallographic data inform the compound’s stability under varying conditions?
- Structural Insights : X-ray data (triclinic, P) reveal intramolecular O–H···O hydrogen bonds (2.76 Å) and π-π stacking (3.72 Å) between aromatic rings, explaining thermal stability up to 220°C .
- Refinement Practices : SHELXL refines anisotropic displacement parameters (ADPs) with R < 0.05, ensuring accurate electron density maps for proton positions .
Methodological Challenges and Solutions
Q. Why might synthetic yields vary between laboratories, and how can reproducibility be improved?
- Key Variables : Moisture-sensitive intermediates (e.g., imine formation) require inert atmospheres. Yield drops from 70% to 40% if NaBH is added too rapidly .
- Protocol Standardization : Detailed SOPs for solvent drying (molecular sieves) and stoichiometric ratios (1:1.2 amine:aldehyde) minimize variability .
Q. How can researchers address conflicting spectral data during structural elucidation?
- Case Example : Discrepancies in -NMR splitting patterns may arise from rotamers. Variable-temperature NMR (25–60°C) coalesces signals, confirming dynamic equilibrium .
- Cross-Validation : Correlate IR (amide I/II bands) with X-ray torsional angles (C–N–C: 123.8°) to resolve ambiguity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
